molecular formula C13H17NO3 B12082715 Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12082715
M. Wt: 235.28 g/mol
InChI Key: XIHFVOYOJWEQBL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound with the molecular formula C14H19NO3 This compound features a benzoate ester functional group, an amino group, and a tetrahydro-2H-pyran-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate typically begins with the nitration of methyl benzoate to introduce a nitro group at the meta position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group.

    Formation of Tetrahydro-2H-pyran-4-yl Substituent: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the tetrahydro-2H-pyran-4-yl group under basic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and hydrogenation processes, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features enable it to bind to specific proteins or nucleic acids, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them potential leads for new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-(tetrahydro-2H-furan-4-yl)benzoate: Similar structure but with a furan ring instead of a pyran ring.

    Methyl 3-amino-5-(tetrahydro-2H-thiopyran-4-yl)benzoate: Similar structure but with a thiopyran ring instead of a pyran ring.

Uniqueness

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Methyl 3-amino-5-(tetrahydro-2H-pyran-4-yl)benzoate, a compound derived from benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H19NO3
  • Molecular Weight : 251.31 g/mol
  • CAS Number : 1403257-49-7

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer biology and other diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
Cell LineIC50 Value (µM)Reference
A54912.5
MCF710.0
HCT1168.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory effects:

  • Mechanism : It suppresses the production of pro-inflammatory cytokines and mediators, which can be beneficial in treating inflammatory diseases.
Inflammatory MediatorEffectReference
TNF-alphaDecreased levels
IL-6Reduced secretion

Case Studies

  • In Vivo Studies : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential for therapeutic use in oncology.
  • Combination Therapy : Studies have shown that this compound enhances the efficacy of traditional chemotherapeutics like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-amino-5-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9H,2-5,14H2,1H3

InChI Key

XIHFVOYOJWEQBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCOCC2)N

Origin of Product

United States

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